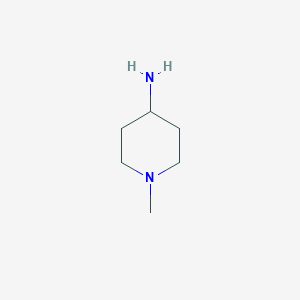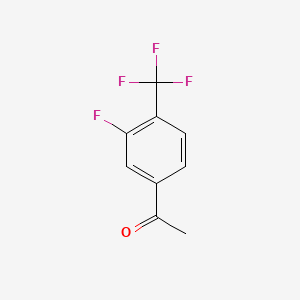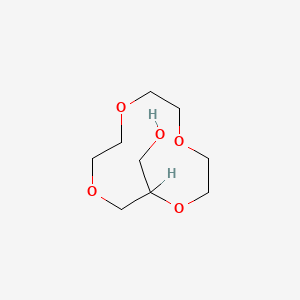
2,4,6-Trichlorophenylboronic acid
Descripción general
Descripción
2,4,6-Trichlorophenylboronic acid is a useful research compound. Its molecular formula is C6H4BCl3O2 and its molecular weight is 225.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
1. Synthesis and Structural Characterization in Chemistry
The compound plays a role in the synthesis and structural characterization of certain chemical complexes. For example, 2,4,6-trifluorophenylboronic acid reacts with aryl(iodo)palladium(ii) complexes to form stabilized compounds, showing its importance in chemical synthesis and structural studies (Nishihara, Onodera, & Osakada, 2004).
2. Analytical Chemistry
In analytical chemistry, derivatives of boronic acids like 2,4,6-trichlorobenzeneboronic acid have been compared for their chromatographic properties. This is important for the selection of reagents in analytical problems (Poole, Singhawangcha, & Zlatkis, 1979).
3. Environmental Applications
The compound finds significant applications in environmental science, particularly in the study of pollutants and their removal. For example, studies have explored the photocatalytic removal of 2,4,6-trichlorophenol from water using ZnO powder, demonstrating its role in environmental remediation (Gaya, Abdullah, Hussein, & Zainal, 2010).
4. Development of Sensors
The compound is also used in the development of sensors. For instance, an electrochemical sensor based on CuO nanostructures has been developed for the detection of 2,4,6-Trichlorophenol, highlighting its importance in creating sensitive detection tools (Buledi et al., 2021).
5. Organic Synthesis Catalysts
In organic synthesis, arylboron compounds like 2,4-bis(trifluoromethyl)phenylboronic acid have been used as acid catalysts, indicating the versatility of boronic acids in catalyzing various chemical reactions (Ishihara & Yamamoto, 1999).
Safety and Hazards
2,4,6-Trichlorophenylboronic acid is classified as harmful and an irritant. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .
Mecanismo De Acción
Target of Action
Boronic acids, in general, are known to interact with various biological targets, including enzymes and receptors, by forming reversible covalent bonds with hydroxyl groups . .
Mode of Action
As a boronic acid, it is likely to interact with its targets through the boron atom, which can form reversible covalent bonds with hydroxyl groups in biological molecules . This allows boronic acids to modulate the activity of their targets, but the exact changes induced by 2,4,6-Trichlorophenylboronic acid are currently unknown.
Biochemical Pathways
Given the general reactivity of boronic acids, it is plausible that this compound could influence a variety of pathways depending on its specific targets .
Pharmacokinetics
The compound is soluble in methanol , suggesting it may have some degree of bioavailability.
Result of Action
As a boronic acid, it has the potential to modulate the activity of various biological targets, but the specific effects of this compound remain to be elucidated .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its stability and reactivity can be affected by pH and temperature . The compound is stored under an inert atmosphere at room temperature , suggesting that it may be sensitive to oxygen and/or moisture.
Análisis Bioquímico
Biochemical Properties
2,4,6-Trichlorophenylboronic acid plays a significant role in biochemical reactions, particularly as an inhibitor of serine proteases. It interacts with enzymes such as chymotrypsin and trypsin by forming a reversible covalent bond with the active site serine residue. This interaction inhibits the enzyme’s activity, making this compound a valuable tool in studying protease functions and mechanisms .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways by inhibiting proteases involved in signal transduction. This inhibition can lead to altered gene expression and changes in cellular metabolism. For example, this compound can modulate the activity of proteases that regulate apoptosis, thereby affecting cell survival and proliferation .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the active sites of serine proteases. The boronic acid group forms a covalent bond with the hydroxyl group of the serine residue, leading to enzyme inhibition. This interaction is reversible, allowing for the study of enzyme kinetics and the development of protease inhibitors. Additionally, this compound can affect gene expression by modulating protease activity, which in turn influences transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to moisture or high temperatures. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in in vitro studies where it is used to inhibit protease activity over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it can selectively inhibit target proteases without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including gastrointestinal irritation and liver damage. These adverse effects highlight the importance of careful dosage optimization in experimental studies .
Metabolic Pathways
This compound is involved in metabolic pathways that include its interaction with enzymes such as cytochrome P450. This interaction can lead to the formation of metabolites that may have different biological activities. The compound can also affect metabolic flux by inhibiting proteases that regulate key metabolic enzymes, thereby altering metabolite levels and cellular energy balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and localization. The compound tends to accumulate in tissues with high protease activity, such as the liver and pancreas, where it exerts its inhibitory effects .
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm and lysosomes. Its activity can be influenced by post-translational modifications and targeting signals that direct it to specific organelles. For example, the compound can be directed to lysosomes, where it inhibits lysosomal proteases and affects cellular degradation pathways .
Propiedades
IUPAC Name |
(2,4,6-trichlorophenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BCl3O2/c8-3-1-4(9)6(7(11)12)5(10)2-3/h1-2,11-12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWWBOINZBOIAHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Cl)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BCl3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370273 | |
| Record name | 2,4,6-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73852-18-3 | |
| Record name | 2,4,6-Trichlorophenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80370273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4,6-Trichlorobenzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















